molecular formula C8H8BrN3S B13553050 1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine

1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B13553050
M. Wt: 258.14 g/mol
InChI Key: UQGWMFBKNAUWSX-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Bromothiophen-2-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromothiophene moiety with a pyrazole ring makes it a versatile scaffold for various applications .

Biological Activity

1-((5-Bromothiophen-2-yl)methyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. The compound's structure includes a bromothiophene moiety and a pyrazole ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₁₄BrN₃S
  • Molecular Weight : 300.22 g/mol
  • CAS Number : 1247998-34-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been shown to exhibit sub-micromolar antiproliferative activity against multiple cancer cell lines. The mechanism involves the arrest of the cell cycle and induction of apoptosis.

Cell Line GI50 (μM)
A549 (Lung Cancer)0.127
MCF7 (Breast Cancer)0.560
HeLa (Cervical Cancer)0.245

These results indicate that the compound could be a candidate for further development as a selective CDK2 inhibitor, demonstrating significant selectivity over other cyclin-dependent kinases (CDKs) tested .

Mechanistic Studies

Mechanistic investigations revealed that treatment with this compound reduces phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest in the S and G2/M phases. This suggests that the compound interferes with critical regulatory pathways in cancer cells, promoting apoptosis and inhibiting cell division .

Case Studies

  • In Vitro Studies :
    In vitro assays demonstrated that the compound effectively inhibited the growth of ovarian cancer cells through apoptosis induction and cell cycle arrest mechanisms. The study utilized various concentrations of the compound to establish dose-response relationships.
  • In Vivo Studies :
    Animal models treated with the compound showed a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the relative efficacy of this compound, it is beneficial to compare its activity with other pyrazole derivatives.

Compound GI50 (μM) Mechanism of Action
This compound0.127CDK2 inhibition, apoptosis induction
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine0.005CDK2 inhibition, cell cycle arrest
Pyrazole derivative X0.300Apoptosis induction

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H8BrN3S/c9-8-2-1-7(13-8)5-12-4-6(10)3-11-12/h1-4H,5,10H2

InChI Key

UQGWMFBKNAUWSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CN2C=C(C=N2)N

Origin of Product

United States

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